molecular formula C8H7NS B3258459 7-Methylbenzo[d]thiazole CAS No. 3048-47-3

7-Methylbenzo[d]thiazole

Cat. No. B3258459
CAS RN: 3048-47-3
M. Wt: 149.21 g/mol
InChI Key: LNXFAOXOYJADQI-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]thiazole is a heterocyclic compound that contains a benzene ring fused with a thiazole ring. It is a colorless liquid with a strong odor and is used in various industrial applications. In recent years, this compound has gained attention in the scientific community due to its potential applications in medicine and biological research.

Scientific Research Applications

1. Sensor Development

7-Methylbenzo[d]thiazole derivatives, particularly those related to thiazole-based conjugated polymers, have been developed for the direct and visual detection of heavy metals like Hg2+ and Ag+ in environmental samples. These materials display fluorescence quenching responses and color changes upon the addition of specific heavy metals, making them valuable as colorimetric sensors for pollution monitoring (Li et al., 2015).

2. Antimicrobial and Antifungal Applications

Thiazole derivatives, including those with a this compound core, have shown promising results as antimicrobial and antifungal agents. Such compounds, due to their structural versatility, have been effective against a variety of microbial and fungal species, making them significant in the development of new antimicrobial therapies (Chhabria et al., 2016).

3. Cancer Research and Treatment

Some this compound derivatives have demonstrated significant potential in cancer research, particularly in promoting apoptosis in cancer cells. These compounds have been synthesized and evaluated for cytotoxicity and apoptotic activity, showing promise as potential anticancer compounds due to their ability to induce cell death in various cancer cell lines (Liu et al., 2019).

Future Directions

: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(1), 861–873. Read more

properties

IUPAC Name

7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXFAOXOYJADQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the same procedure as in step 2 of Example 337 using 7-methyl-1,3-benzothiazole-2-thiol (3.8 g, 20.96 mmol, 1.00 equiv) and iron powder (9.28 g, 171.85 mmol, 8.20 equiv) in acetic acid (24 mL) as a yellow oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.28 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylbenzo[d]thiazole
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Reactant of Route 6
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